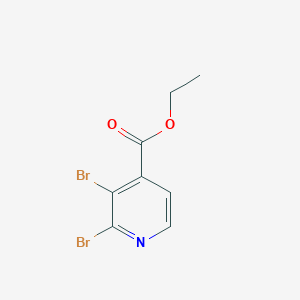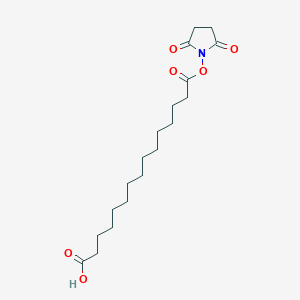
15-((2,5-Dioxopyrrolidin-1-yl)oxy)-15-oxopentadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15-((2,5-Dioxopyrrolidin-1-yl)oxy)-15-oxopentadecanoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, which is known for its reactivity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-((2,5-Dioxopyrrolidin-1-yl)oxy)-15-oxopentadecanoic acid typically involves the reaction of pentadecanoic acid with 2,5-dioxopyrrolidin-1-yl derivatives under specific conditions. One common method includes the use of N-hydroxysuccinimide (NHS) to activate the carboxyl group of pentadecanoic acid, followed by coupling with 2,5-dioxopyrrolidin-1-yl.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
15-((2,5-Dioxopyrrolidin-1-yl)oxy)-15-oxopentadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, altering its chemical properties.
Substitution: The pyrrolidinone ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
15-((2,5-Dioxopyrrolidin-1-yl)oxy)-15-oxopentadecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, for studying biological processes.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 15-((2,5-Dioxopyrrolidin-1-yl)oxy)-15-oxopentadecanoic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that alter their function. This reactivity is primarily due to the presence of the pyrrolidinone ring, which is highly reactive towards nucleophiles .
相似化合物的比较
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Known for its use as a protein crosslinker.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Investigated for its anticonvulsant properties
Uniqueness
15-((2,5-Dioxopyrrolidin-1-yl)oxy)-15-oxopentadecanoic acid is unique due to its specific structure, which combines a long aliphatic chain with a reactive pyrrolidinone ring. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
分子式 |
C19H31NO6 |
|---|---|
分子量 |
369.5 g/mol |
IUPAC 名称 |
15-(2,5-dioxopyrrolidin-1-yl)oxy-15-oxopentadecanoic acid |
InChI |
InChI=1S/C19H31NO6/c21-16-14-15-17(22)20(16)26-19(25)13-11-9-7-5-3-1-2-4-6-8-10-12-18(23)24/h1-15H2,(H,23,24) |
InChI 键 |
IVAPGVKHRYQVCL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




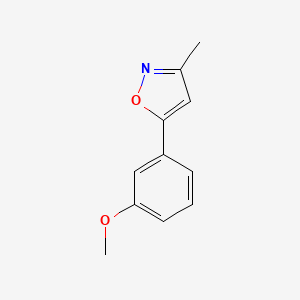
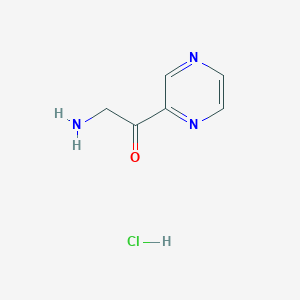
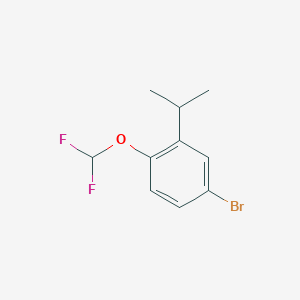


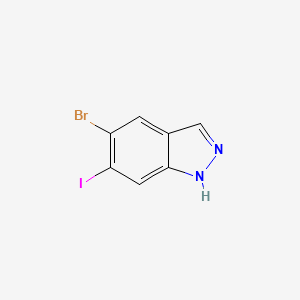
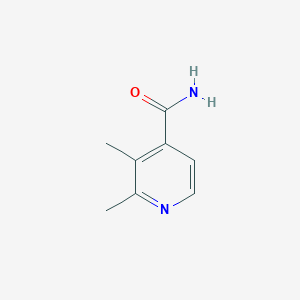

![3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B13661731.png)

![7-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13661738.png)
